

An In-depth Technical Guide to the Discovery and Synthesis of mG2N001

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: mG2N001

Cat. No.: B12378061

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "**mG2N001**" is a hypothetical molecule created to demonstrate the structure and content of a technical guide as per the user's request. The data, experimental protocols, and pathways described are illustrative and based on established principles of drug discovery for protein kinase inhibitors.

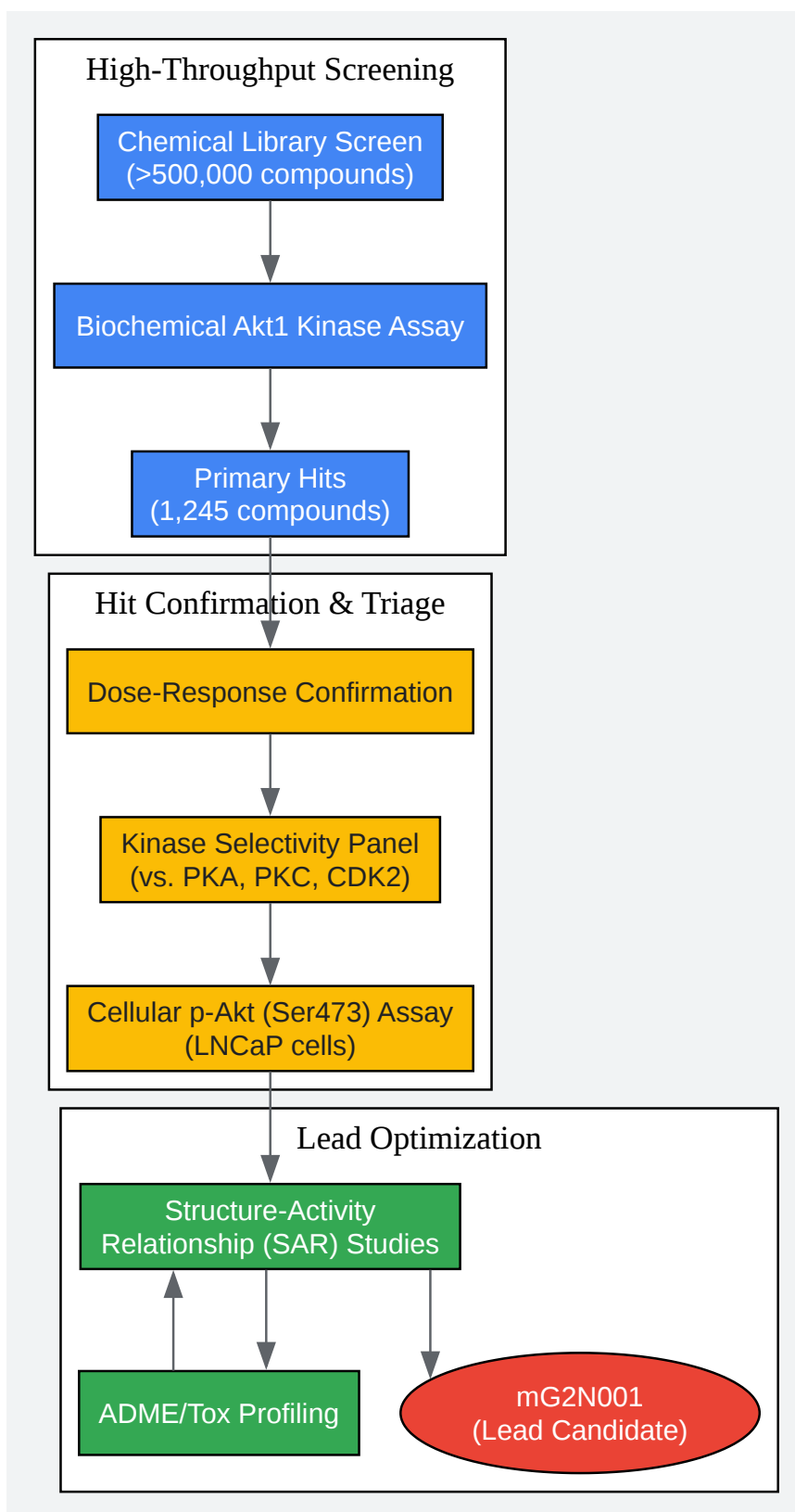
Introduction

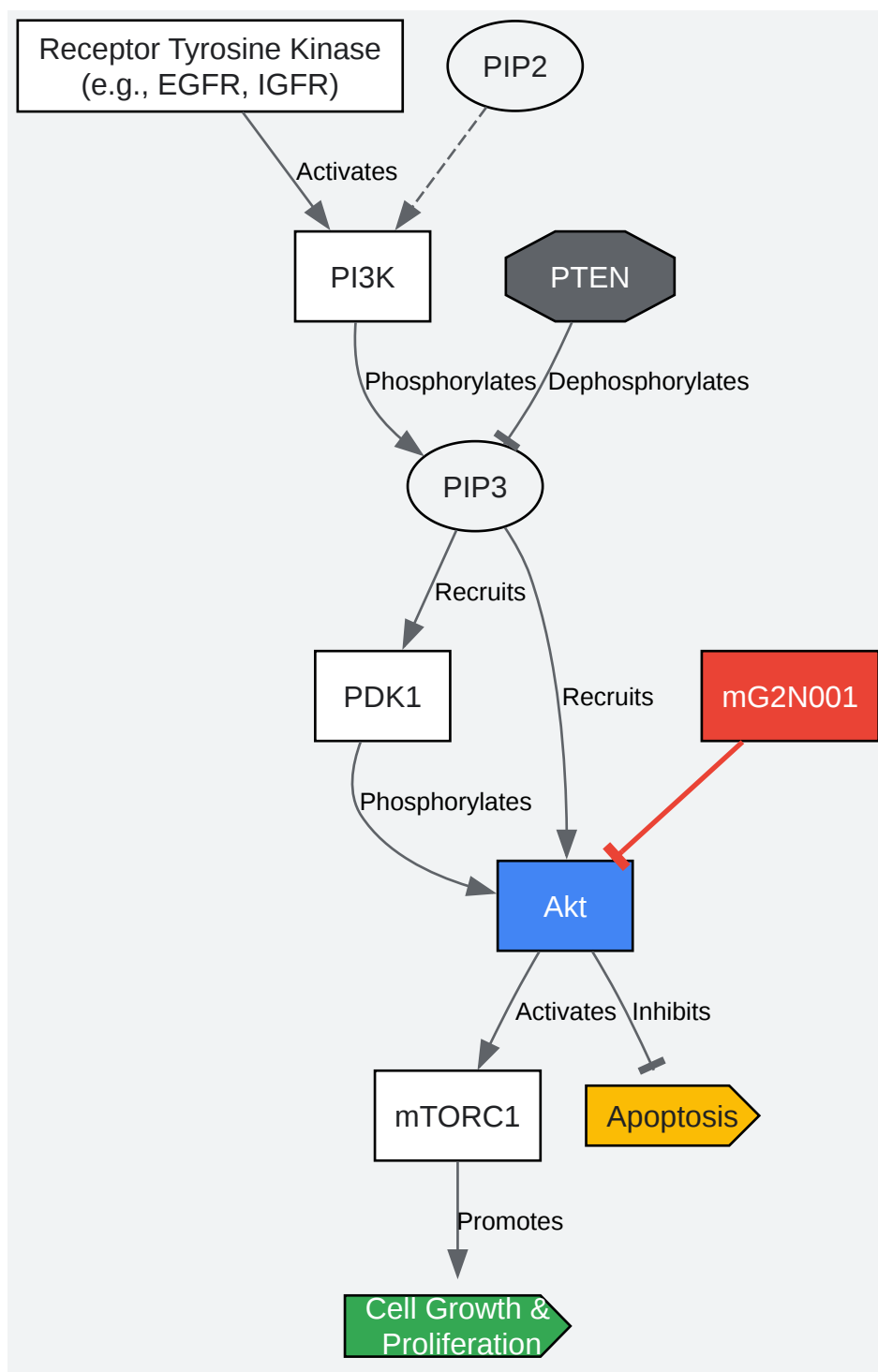
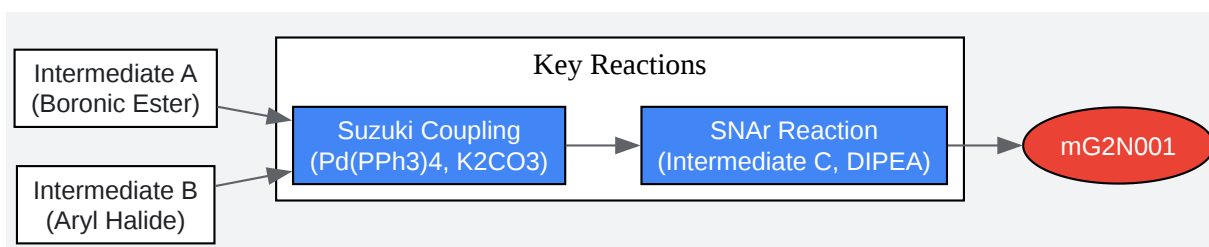
mG2N001 is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

mG2N001 was identified through a high-throughput screening campaign and subsequently optimized to exhibit favorable drug-like properties. This document details the discovery, synthesis, and biological characterization of **mG2N001**.

Discovery of mG2N001

The discovery of **mG2N001** was initiated with a high-throughput screen (HTS) of a diverse chemical library to identify inhibitors of the Akt1 kinase. The primary assay was a biochemical assay measuring the phosphorylation of a peptide substrate by recombinant human Akt1. Hits from the primary screen were then subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com